molecular formula C21H16ClFN2O3 B2429513 2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946245-55-2

2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No. B2429513
CAS RN: 946245-55-2
M. Wt: 398.82
InChI Key: ZZALTMPLMGBWEP-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a chemical compound that has been widely researched for its potential use in various scientific applications.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research has led to the synthesis and characterization of novel fluorophores and benzamide analogues, demonstrating applications in fluorescence studies and imaging. For instance, novel fluorophores have been designed and synthesized for labeling of nucleosides, which are then used for labeling oligodeoxyribonucleotides through covalent attachment. These fluorophores exhibit good fluorescence signals and higher hybridization affinity compared to unlabelled oligodeoxyribonucleotides, indicating their potential in biochemical assays and molecular biology research (Singh & Singh, 2007).

Imaging and Diagnostic Applications

Fluorine-18-labeled benzamide analogues have been synthesized and evaluated for their potential in imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds show high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their usefulness in cancer diagnosis and therapy monitoring (Tu et al., 2007).

Catalysis and Chemical Synthesis

Research in catalysis has led to the development of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate. This method facilitates the synthesis of fluorinated isoquinolinones and pyridinones, showcasing the relevance of these compounds in the synthesis of pharmaceuticals and agrochemicals (Wu et al., 2017).

Antimicrobial and Antitumor Activity

Several studies focus on the synthesis of benzamide derivatives and their evaluation for antimicrobial and antitumor activities. For example, 2-chloro-6-methylquinoline hydrazone derivatives have been synthesized and tested for their antibacterial and antifungal activities, revealing that certain compounds exhibit significant antimicrobial properties (Bawa et al., 2009). Additionally, novel fluorine-containing quinazolinones and thiazolidinone motifs have been synthesized and shown to possess noteworthy in vitro antimicrobial potency, further highlighting the diverse biological applications of these compounds (Desai, Vaghani, & Shihora, 2013).

properties

IUPAC Name

2-chloro-6-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3/c22-15-5-1-6-16(23)19(15)20(26)24-14-8-9-17-13(12-14)4-2-10-25(17)21(27)18-7-3-11-28-18/h1,3,5-9,11-12H,2,4,10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZALTMPLMGBWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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